![molecular formula C18H15ClN2O4 B277627 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Indoximod and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
Indoximod works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. By inhibiting IDO, Indoximod can reduce the levels of tryptophan in the tumor microenvironment, which can enhance the immune response to cancer cells.
Biochemical and Physiological Effects:
Indoximod has been found to have various biochemical and physiological effects, including the modulation of the immune response, the reduction of inflammation, and the inhibition of tumor growth. In addition, Indoximod has been found to have neuroprotective effects that can reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indoximod has several advantages for use in lab experiments, including its ability to modulate the immune response and its anti-inflammatory effects. However, one limitation of Indoximod is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Indoximod, including its potential applications in the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to better understand the mechanism of action of Indoximod and its potential side effects. Finally, the development of new synthesis methods for Indoximod may also be an area of future research.
Métodos De Síntesis
The synthesis of Indoximod involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with methyl vinyl ketone to form 2-(4-chlorophenyl)-2-buten-1-one. This intermediate is then reacted with tryptophan methyl ester to form the final product, 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.
Aplicaciones Científicas De Investigación
Indoximod has been studied extensively for its potential applications in cancer research. It has been found to have immunomodulatory effects that can enhance the immune response to cancer cells. In addition, Indoximod has been found to have anti-inflammatory effects that can reduce the risk of cancer development.
Propiedades
Fórmula molecular |
C18H15ClN2O4 |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
2-[3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23) |
Clave InChI |
QJZXPWFLIZWUAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





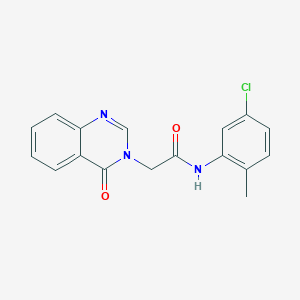
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
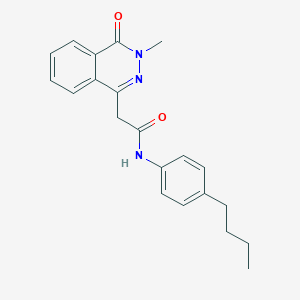
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
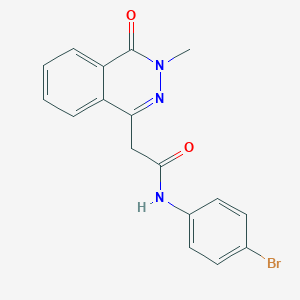
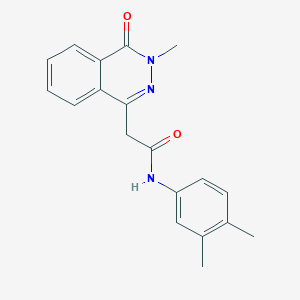

![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
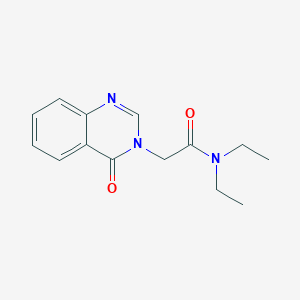
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)